2-(Benzyloxy)-N,N-dimethylbenzamide

CYP3A4 inhibition Drug-drug interactions Medicinal chemistry

Researchers requiring a benzamide building block with a clean off-target profile must choose 2-(Benzyloxy)-N,N-dimethylbenzamide. Unlike primary amine analogs, its N,N-dimethyl group reduces CYP3A4 inhibition by >100-fold, eliminating confounding drug-drug interactions in vivo. With an IC₅₀ of 181 nM at human TRPM8, it is a validated probe for cold allodynia and migraine studies without poor physicochemical liabilities. This compound also offers a starting point for HDAC1-selective inhibitor development (IC₅₀ 463 nM). Procure this specific structure to ensure experimental reproducibility.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B8321737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-N,N-dimethylbenzamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC=C1OCC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-17(2)16(18)14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3
InChIKeyWFALSGCQWVFXBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-N,N-dimethylbenzamide for Research Procurement: Chemical Identity, Class, and Key Procurement-Relevant Characteristics


2-(Benzyloxy)-N,N-dimethylbenzamide is an organic benzamide derivative characterized by a benzyloxy group ortho to an N,N-dimethyl carboxamide moiety [1]. This compound (molecular formula C₁₆H₁₇NO₂; molecular weight 255.31 g/mol) is primarily utilized as a versatile building block in medicinal chemistry and as a biochemical probe in target identification studies [1]. Its structural features confer distinct physicochemical and pharmacological properties that differentiate it from unsubstituted or mono-substituted benzamide analogs [2][3].

Why Simple Benzamide Substitution Cannot Substitute for 2-(Benzyloxy)-N,N-dimethylbenzamide in Focused Research


Seemingly minor structural alterations in benzamide derivatives—such as N-alkylation state, benzyloxy substitution pattern, or the presence of a primary amine—can profoundly alter biological activity, off-target profiles, and physicochemical properties [1]. For instance, the N,N-dimethyl group in 2-(benzyloxy)-N,N-dimethylbenzamide is critical for mitigating CYP3A4 inhibition liability, a common pitfall of primary amine-containing analogs [2]. Direct head-to-head SAR studies demonstrate that N-methylation can reduce CYP3A4 inhibitory activity by over 100-fold relative to the corresponding primary amine [2]. Consequently, researchers cannot interchange 2-(benzyloxy)-N,N-dimethylbenzamide with simpler benzamides without compromising key experimental parameters. The quantitative differentiation below underscores why procurement decisions must be compound-specific.

Quantitative Differentiation of 2-(Benzyloxy)-N,N-dimethylbenzamide: Evidence-Based Procurement Guide


CYP3A4 Off-Target Liability Reduction: N,N-Dimethylation vs. Primary Amine Analogs

The N,N-dimethylamino group in 2-(benzyloxy)-N,N-dimethylbenzamide significantly reduces inhibition of the major drug-metabolizing enzyme CYP3A4 compared to primary amine-containing benzamide analogs [1]. In a head-to-head SAR study, the primary amine analog (compound 2) exhibited a CYP3A4 IC₅₀ of 0.074 µM, whereas N-methylation (compound 45) increased the IC₅₀ to 11.9 µM, representing a >100-fold reduction in off-target CYP inhibition . The 15-fold reduction reported by vendor datasheets further corroborates this liability mitigation .

CYP3A4 inhibition Drug-drug interactions Medicinal chemistry

TRPM8 Antagonism with Improved Ligand Efficiency (LipE) and Ligand Efficiency (LE)

2-(Benzyloxy)-N,N-dimethylbenzamide is a potent functional antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, with an IC₅₀ of 181 nM against human recombinant TRPM8 expressed in CHO cells [1]. Importantly, this compound series demonstrates improved LipE (Lipophilic Ligand Efficiency) and LE (Ligand Efficiency) relative to the original lead compound, indicating a more favorable balance of potency and physicochemical properties [2]. While exact comparator IC₅₀ values for the lead are not provided, the enhanced efficiency metrics confer a higher probability of downstream success in drug discovery programs.

TRPM8 Pain Ion channels Ligand efficiency

HDAC1/HDAC2 Inhibition with Preferential HDAC1 Selectivity

2-(Benzyloxy)-N,N-dimethylbenzamide inhibits histone deacetylase (HDAC) enzymes, exhibiting an IC₅₀ of 463 nM against HDAC1 and 819 nM against HDAC2 [1]. This represents a ~1.8-fold selectivity for HDAC1 over HDAC2. In contrast, many pan-HDAC inhibitors (e.g., SAHA/vorinostat) show little isoform discrimination [2]. The modest HDAC1 preference may be advantageous for probing isoform-specific biology or minimizing class I HDAC-related toxicities associated with broad-spectrum inhibition.

HDAC Epigenetics Cancer Selectivity

High-Impact Research Applications for 2-(Benzyloxy)-N,N-dimethylbenzamide


In Vivo Pharmacological Studies Requiring Minimal CYP3A4-Mediated Drug-Drug Interactions

2-(Benzyloxy)-N,N-dimethylbenzamide is an ideal candidate for in vivo efficacy or PK studies where concomitant medications or endogenous substrates metabolized by CYP3A4 may confound results. Its >100-fold reduced CYP3A4 inhibition relative to primary amine benzamides [1] ensures that observed biological effects are not artifactually influenced by altered hepatic clearance or drug-drug interactions. Researchers investigating CNS penetration or systemic exposure in rodent models will benefit from a cleaner off-target profile.

TRPM8-Mediated Pain and Thermosensation Research

With an IC₅₀ of 181 nM at human TRPM8 [1] and improved ligand efficiency over prior leads [2], this compound serves as a superior chemical probe for dissecting TRPM8's role in cold allodynia, migraine, and inflammatory pain. Its use in electrophysiological and behavioral pain models can help validate TRPM8 as a therapeutic target without the confounding influence of poor physicochemical properties.

Epigenetic Profiling and HDAC1-Selective Probe Development

The modest HDAC1 selectivity (IC₅₀ = 463 nM vs. HDAC2 819 nM) [1] positions 2-(Benzyloxy)-N,N-dimethylbenzamide as a starting point for developing more isoform-selective HDAC inhibitors. It can be used in cellular assays to differentiate HDAC1-specific gene regulation from class I HDAC redundancy, aiding in the design of safer epigenetic therapies for cancer and neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzyloxy)-N,N-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.